(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE
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Overview
Description
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups, and a nitrobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 2-chloro-4,6-dimethylpyridine with an appropriate amine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-nitrobenzoic acid or its derivatives to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial methods may also incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amino group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, compounds with similar structures have been investigated for their antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar pyridine ring structure but differs in its substituents and overall reactivity.
4-Amino-2-chloropyridine: Another related compound with a similar core structure but different functional groups.
Uniqueness
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-NITROBENZOATE is unique due to its combination of a chlorinated pyridine ring and a nitrobenzoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O4/c1-8-7-9(2)18-13(16)12(8)14(17)19-24-15(21)10-3-5-11(6-4-10)20(22)23/h3-7H,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOXUABVVIJNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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